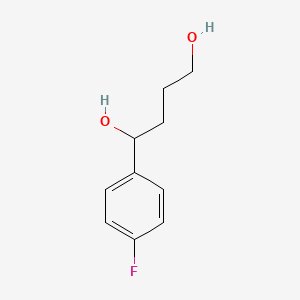

1-(4-Fluorophenyl)butane-1,4-diol

Description

Contextual Significance of Fluorinated Organic Compounds and Diol Scaffolds

Fluorine's unique properties, including its high electronegativity and small size, allow it to profoundly influence the physical, chemical, and biological characteristics of organic molecules. nih.govpsu.edu The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable tool in drug design and materials science. nih.govdntb.gov.uanih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov

Diol scaffolds, characterized by the presence of two hydroxyl (-OH) groups, are fundamental building blocks in organic synthesis. nih.govnih.gov They serve as versatile intermediates in the creation of more complex molecules and are integral to the structure of many polymers and biologically active compounds. nih.govwikipedia.org The 1,4-diol arrangement, in particular, offers specific stereochemical and conformational properties that can be exploited in the design of targeted molecules. nih.gov

Rationale for Focused Investigation on 1-(4-Fluorophenyl)butane-1,4-diol

The specific structure of this compound suggests several avenues for focused investigation. The presence of the 4-fluorophenyl group is a common motif in many bioactive compounds, influencing their pharmacokinetic and pharmacodynamic profiles. The butane-1,4-diol backbone provides two sites for further chemical modification, allowing for the creation of diverse molecular libraries. The combination of these two features in a single molecule makes it a prime candidate for exploration in medicinal chemistry and materials science.

Basic chemical data for this compound is available through commercial suppliers. sigmaaldrich.combldpharm.combldpharm.com

| Property | Value |

| CAS Number | 1267310-14-4 |

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| Table 1: Basic Chemical Properties of this compound. bldpharm.com |

Overview of Prior Research Paradigms and Current Knowledge Gaps Related to Analogous Compounds

While specific research on this compound is not extensively documented in publicly available literature, studies on analogous compounds provide a valuable framework. For instance, research on other fluorinated phenylalkanols and related structures has demonstrated a range of biological activities. nih.govsigmaaldrich.com

A significant body of research exists for the non-fluorinated parent compound, butane-1,4-diol, which is a major industrial chemical used in the production of polymers like polybutylene terephthalate (B1205515) (PBT) and as a precursor to other important chemicals. wikipedia.orggoogle.com Its synthesis and properties have been extensively studied. wikipedia.orggoogle.com

Furthermore, synthetic methods for structurally similar compounds, such as 4,4-bis(4-fluorophenyl)butan-1-ol, have been reported, offering potential starting points for the synthesis of this compound. chemicalbook.comchemicalbook.com Spectroscopic data, including NMR and IR, for various butanediols and other diols are also available, which would be crucial for the characterization of this target compound. nih.govrsc.orgresearchgate.netuq.edu.auresearchgate.netnist.govnist.govnist.govnist.govresearchgate.netchemicalbook.comchemicalbook.com

The primary knowledge gap is the absence of dedicated studies on this compound itself. Detailed synthetic protocols, comprehensive spectroscopic characterization, and evaluation of its biological or material properties are yet to be published in peer-reviewed literature.

Objectives of a Comprehensive Academic Study on this compound

A comprehensive academic study of this compound would aim to fill the existing knowledge gaps. Key objectives would include:

Development of an efficient and scalable synthesis: Establishing a reliable method to produce the compound in sufficient quantities for further study. This could potentially be adapted from known methods for analogous compounds. chemicalbook.comchemicalbook.com

Thorough spectroscopic characterization: Utilizing techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the structure and purity of the synthesized compound.

Investigation of its chemical reactivity: Exploring the reactivity of the two hydroxyl groups to understand its potential as a building block for more complex molecules.

Preliminary biological screening: Assessing the compound for potential biological activity in relevant assays, guided by the known effects of other fluorinated compounds.

Evaluation of its properties as a monomer: Investigating its potential for polymerization and the properties of the resulting materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTUTNRRNQQBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Fluorophenyl Butane 1,4 Diol

Retrosynthetic Analysis and Strategic Disconnections for Butane-1,4-diol Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(4-fluorophenyl)butane-1,4-diol, the primary strategic disconnections focus on the carbon-carbon and carbon-oxygen bonds.

A primary disconnection can be made at the C1-C2 bond, suggesting a nucleophilic addition of a 4-fluorophenyl organometallic reagent to a four-carbon electrophile. This leads to precursors such as 4-fluorobenzaldehyde and a suitable three-carbon nucleophile, or more practically, a 4-fluorophenyl Grignard reagent and a four-carbon electrophile containing the diol or a precursor functionality.

Another key disconnection strategy involves functional group interconversion (FGI). The diol functionality can be retrosynthetically derived from the reduction of a corresponding ketone and a carboxylic acid or ester. This points towards 4-(4-fluorophenyl)-4-oxobutanoic acid or its esters as viable precursors.

These disconnections lead to three primary retrosynthetic pathways:

Pathway A: Disconnection of the C1-aryl bond, suggesting a Grignard-type reaction.

Pathway B: Functional group interconversion of the C1-hydroxyl group, pointing towards the reduction of a ketone.

Pathway C: A variation of Pathway A, utilizing a lactone as the four-carbon synthon.

These pathways are illustrated in the following scheme:

| Disconnection Strategy | Synthons | Potential Starting Materials |

| C1-Aryl Bond Formation | 4-Fluorophenyl anion, 1,4-dihydroxybutyl cation | 4-Fluorophenylmagnesium bromide, Succinic anhydride/Gamma-butyrolactone |

| C1-Hydroxyl FGI | 1-(4-Fluorophenyl)-1-oxobutane-4-ol | 4-(4-Fluorophenyl)-4-oxobutanoic acid |

| C4-Hydroxyl FGI | 4-(4-Fluorophenyl)-4-hydroxybutanal | 4-Fluorobenzaldehyde, 3-(tributylstannyl)propan-1-ol |

Classical Synthetic Routes and Their Mechanistic Underpinnings for this compound

Based on the retrosynthetic analysis, several classical synthetic routes can be employed to synthesize this compound from commercially available precursors.

Route 1: Grignard Reaction with Succinic Anhydride

This route involves the reaction of 4-fluorophenylmagnesium bromide with succinic anhydride. The Grignard reagent, prepared from 1-bromo-4-fluorobenzene and magnesium metal in an ethereal solvent, acts as a nucleophile. It attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring. A subsequent acidic workup protonates the resulting carboxylate and the intermediate alkoxide that forms after a second equivalent of the Grignard reagent reacts with the initially formed keto-acid.

Step 1: Formation of Grignard Reagent: 1-bromo-4-fluorobenzene reacts with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to form 4-fluorophenylmagnesium bromide.

Step 2: Reaction with Succinic Anhydride: The Grignard reagent is added to a solution of succinic anhydride. The nucleophilic aryl group attacks a carbonyl carbon, opening the ring to form a magnesium salt of 4-(4-fluorophenyl)-4-oxobutanoic acid. A second equivalent of the Grignard reagent can then attack the ketone, which upon acidic workup, would yield the desired diol. However, a more controlled approach involves the initial formation of the ketoacid, followed by its reduction.

Route 2: Grignard Reaction with Gamma-Butyrolactone

An alternative to succinic anhydride is the use of gamma-butyrolactone (GBL). The mechanism is similar, involving the nucleophilic attack of the 4-fluorophenylmagnesium bromide on the carbonyl carbon of the lactone. This opens the ring to form an intermediate magnesium alkoxide, which upon acidic workup, yields the target diol.

Step 1: Formation of Grignard Reagent: As in Route 1.

Step 2: Reaction with Gamma-Butyrolactone: The Grignard reagent attacks the carbonyl carbon of GBL. The ring opens to form a magnesium salt of a hemiacetal which is unstable and forms the corresponding ketone. A second equivalent of Grignard reagent attacks the ketone to form the tertiary alcohol upon workup. A more controlled reaction would be a single addition followed by reduction of the intermediate ketone.

Route 3: Reduction of 4-(4-Fluorophenyl)-4-oxobutanoic Acid

This method starts with the commercially available 4-(4-fluorophenyl)-4-oxobutanoic acid. The synthesis involves the reduction of both the ketone and the carboxylic acid functionalities. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF is typically required to reduce both functional groups simultaneously.

Step 1: Reduction: 4-(4-Fluorophenyl)-4-oxobutanoic acid is slowly added to a suspension of LiAlH₄ in dry THF. The hydride ions reduce the ketone to a secondary alcohol and the carboxylic acid to a primary alcohol.

Step 2: Workup: The reaction is carefully quenched with water and followed by an acidic or basic workup to hydrolyze the aluminum salts and isolate the diol.

Alternatively, a two-step reduction can be performed. First, the ketone is selectively reduced using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent to give 4-(4-fluorophenyl)-4-hydroxybutanoic acid. This intermediate can then be esterified and subsequently reduced to the diol. Studies have shown that for similar 4-aryl-4-oxoesters, NaBH₄ in methanol can surprisingly reduce both the keto and ester groups to yield 1-aryl-1,4-butanediols mdpi.comnih.govresearchgate.net.

| Route | Starting Materials | Key Reagents | Intermediate(s) | Advantages | Disadvantages |

| 1 | 1-Bromo-4-fluorobenzene, Succinic anhydride | Mg, Anhydrous Ether/THF, H₃O⁺ | 4-(4-Fluorophenyl)-4-oxobutanoic acid | Readily available starting materials. | Requires two equivalents of Grignard reagent; potential for side reactions. |

| 2 | 1-Bromo-4-fluorobenzene, Gamma-butyrolactone | Mg, Anhydrous Ether/THF, H₃O⁺ | 4-(4-Fluorophenyl)-4-hydroxybutanal | Direct formation of the diol framework. | Can be difficult to control the addition to a single equivalent. |

| 3 | 4-(4-Fluorophenyl)-4-oxobutanoic acid | LiAlH₄, Anhydrous THF, H₃O⁺ | None (direct reduction) | Fewer steps if starting material is available. | Use of highly reactive and hazardous LiAlH₄. |

The C1 carbon of this compound is a stereocenter. The classical synthetic routes described above will produce a racemic mixture of the (R) and (S) enantiomers. For applications where a single enantiomer is required, stereochemical control must be introduced into the synthesis.

Asymmetric Reduction:

The most common strategy for introducing chirality is through the asymmetric reduction of the prochiral ketone in 4-(4-fluorophenyl)-4-oxobutanoic acid or its corresponding ester. This can be achieved using several methods:

Chiral Borane Reagents: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst, which is an oxazaborolidine, can catalyze the enantioselective reduction of ketones with borane.

Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. This approach is known for its operational simplicity and high enantioselectivities for aryl ketones.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), can exhibit high enantioselectivity in the reduction of ketones. By selecting an appropriate enzyme, either the (R) or (S) alcohol can be obtained with high optical purity.

Chiral Pool Synthesis:

Another approach involves starting from a chiral precursor that already contains the desired stereochemistry. However, for this compound, this is a less common strategy due to the lack of readily available and suitably functionalized chiral starting materials.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

The use of catalytic methods is a cornerstone of green chemistry as it reduces the amount of waste generated from stoichiometric reagents.

Transition Metal Catalysis: As mentioned for stereochemical control, transition metal-catalyzed transfer hydrogenation is a greener alternative to stoichiometric metal hydrides like LiAlH₄. These reactions often proceed under milder conditions and with higher atom economy. Palladium-catalyzed reactions have also been explored for the synthesis of aryl alcohols from aryl halides beilstein-journals.orgnih.gov.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral this compound, chiral organocatalysts could be employed in the asymmetric reduction of the precursor ketone. For instance, chiral phosphoric acids or thiourea-based catalysts have been shown to be effective in various asymmetric reactions. While direct application to this specific diol synthesis is not widely reported, the principles of organocatalysis offer a promising avenue for developing metal-free and environmentally benign synthetic routes.

The choice of solvent has a significant impact on the environmental footprint of a chemical process.

Greener Solvents: Traditional solvents for Grignard reactions, such as diethyl ether and THF, have safety and environmental concerns. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being increasingly adopted. 2-MeTHF is derived from renewable resources and has a higher boiling point and lower water miscibility than THF, which can simplify reaction control and workup procedures sigmaaldrich.comsigmaaldrich.com.

Waste Minimization: The design of synthetic routes with fewer steps and higher yields contributes to waste minimization. The direct reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid (Route 3), if starting material is available, is a more atom-economical approach than the Grignard routes which generate magnesium salts as byproducts. Furthermore, catalytic methods inherently produce less waste compared to stoichiometric reactions. The use of catalytic transfer hydrogenation, for instance, avoids the generation of large amounts of metal salt waste associated with metal hydride reductions.

Flow Chemistry and Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to its synthetic route.

A hypothetical continuous process for the synthesis of this compound would likely involve two main stages corresponding to the batch synthesis: the Friedel-Crafts acylation and the subsequent reduction.

Stage 1: Continuous Friedel-Crafts Acylation

The Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 4-(4-fluorobenzoyl)butyric acid can be adapted to a flow system. In a typical setup, streams of fluorobenzene and a solution of glutaric anhydride and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent would be continuously fed into a microreactor or a packed-bed reactor. The precise control of temperature and residence time in a flow reactor can minimize the formation of byproducts and improve the reaction yield and safety, especially for highly exothermic reactions like Friedel-Crafts acylation.

Stage 2: Continuous Reduction

The subsequent reduction of the keto and carboxylic acid functionalities of 4-(4-fluorobenzoyl)butyric acid to the corresponding diol can also be performed in a continuous flow setup. A solution of the keto acid would be mixed with a reducing agent stream before entering a heated or cooled reactor coil. Common reducing agents that can be adapted for flow processes include sodium borohydride, potentially with additives to enhance its reactivity towards the carboxylic acid group. Alternatively, catalytic hydrogenation using a packed-bed reactor containing a heterogeneous catalyst (e.g., supported palladium or ruthenium) is well-suited for continuous operations. This approach allows for easy separation of the catalyst from the product stream, simplifying the workup process.

The use of solid-supported reagents and scavengers can be integrated into the flow system to purify the intermediate and final products in-line, thus creating a fully continuous and automated synthesis.

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Stage 1: Friedel-Crafts Acylation | Stage 2: Reduction (Catalytic Hydrogenation) |

| Reactor Type | Microreactor or Packed-Bed Reactor | Packed-Bed Reactor |

| Catalyst | Aluminum chloride (or other Lewis acid) | Heterogeneous catalyst (e.g., Pd/C, Ru/C) |

| Temperature | 0 - 50 °C | 50 - 150 °C |

| Pressure | 1 - 10 bar | 10 - 100 bar (of H₂) |

| Residence Time | 1 - 20 minutes | 5 - 30 minutes |

| Solvent | Dichloromethane or excess fluorobenzene | Ethanol, Methanol, or Ethyl Acetate |

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts, offering a powerful strategy for the production of enantiomerically pure compounds. For the stereoselective synthesis of this compound, alcohol dehydrogenases (ADHs) are particularly promising enzymes. These enzymes can catalyze the asymmetric reduction of a prochiral ketone to a chiral alcohol with high enantioselectivity.

A potential chemoenzymatic route to chiral this compound would involve the enzymatic reduction of a suitable precursor, such as 1-(4-fluorophenyl)-1,4-butanedione or 4-(4-fluorobenzoyl)butyric acid. The reduction of the ketone functionality in these precursors would lead to the formation of a chiral hydroxyl group.

The choice of the specific ADH is crucial for achieving high enantiomeric excess (ee). A wide range of ADHs from various microorganisms are available, and they can exhibit different substrate specificities and stereopreferences (either (R)- or (S)-selective). For instance, ADHs from Lactobacillus species have been shown to be effective in the asymmetric reduction of various ketones. The enzymatic reduction typically requires a stoichiometric amount of a cofactor, such as nicotinamide adenine dinucleotide (NADH or NADPH), which is regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable ADH).

The general reaction scheme would be as follows:

Chemical Synthesis of the Precursor: Synthesis of 4-(4-fluorobenzoyl)butyric acid via Friedel-Crafts acylation as previously described.

Enzymatic Reduction: The prochiral ketone of 4-(4-fluorobenzoyl)butyric acid is stereoselectively reduced using an appropriate ADH and a cofactor regeneration system. This step would yield an enantiomerically enriched hydroxy acid.

Chemical Reduction of the Carboxylic Acid: The remaining carboxylic acid group in the chiral hydroxy acid is then reduced using a chemical reducing agent (e.g., borane or a borohydride-based system) to afford the final chiral diol. It is important that this step does not affect the newly created chiral center.

This chemoenzymatic approach allows for the production of either the (R)- or (S)-enantiomer of this compound by selecting an ADH with the appropriate stereopreference.

Table 2: Potential Alcohol Dehydrogenases for Stereoselective Reduction

| Enzyme Source | Stereoselectivity | Potential Substrate | Expected Product |

| Lactobacillus brevis ADH | (R)-selective | 4-(4-fluorobenzoyl)butyric acid | (R)-4-(4-fluorophenyl)-4-hydroxybutanoic acid |

| ADH from Ralstonia sp. | (S)-selective | 4-(4-fluorobenzoyl)butyric acid | (S)-4-(4-fluorophenyl)-4-hydroxybutanoic acid |

| Yeast ADH | (S)-selective | 4-(4-fluorobenzoyl)butyric acid | (S)-4-(4-fluorophenyl)-4-hydroxybutanoic acid |

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity Across Methods

The choice of a synthetic methodology for this compound depends on several factors, including the desired scale of production, cost, and the need for stereochemical control. Below is a comparative analysis of the potential methods discussed.

Conventional Batch Synthesis (Chemical Reduction):

Efficiency: This is a well-established and versatile method. The initial Friedel-Crafts acylation to produce 4-(4-fluorobenzoyl)butyric acid has been reported with high yields, ranging from 79.3% to 95%. sci-hub.sechemicalbook.com The subsequent reduction of the keto acid to the diol using strong reducing agents like lithium aluminum hydride or a mixture of sodium borohydride and a Lewis acid is generally efficient.

Selectivity: This method is generally not stereoselective and will produce a racemic mixture of the diol.

Flow Chemistry Synthesis:

Efficiency: Flow chemistry offers higher efficiency in terms of throughput and reaction time compared to batch processes. The enhanced heat and mass transfer can lead to faster reactions and better control.

Yield: Yields in flow systems are often comparable to or even higher than in batch due to the suppression of side reactions.

Selectivity: Similar to the batch chemical synthesis, a standard flow process for this route would not be stereoselective. However, chiral catalysts could potentially be immobilized in a packed-bed reactor to achieve enantioselectivity in a continuous manner.

Chemoenzymatic Synthesis:

Efficiency: The efficiency of this method is highly dependent on the activity and stability of the chosen enzyme. The enzymatic step can be slower than chemical reductions.

Yield: The yield of the enzymatic step can be very high, often exceeding 90%, with the subsequent chemical reduction also being high-yielding.

Selectivity: The key advantage of this method is its high stereoselectivity, allowing for the production of enantiomerically pure (R)- or (S)-1-(4-fluorophenyl)butane-1,4-diol with high enantiomeric excess (>99% ee is often achievable with a suitable enzyme). nih.gov

Table 3: Comparative Analysis of Synthetic Methodologies

| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis | Chemoenzymatic Synthesis |

| Stereoselectivity | Racemic | Racemic (unless chiral catalyst is used) | High (enantiopure) |

| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |

| Reaction Time | Hours to days | Minutes to hours | Hours to days (for enzymatic step) |

| Scalability | Moderate | High | Moderate (can be limited by enzyme cost/availability) |

| Safety | Moderate (exothermic reactions, hazardous reagents) | High (small reaction volumes, better control) | High (mild reaction conditions) |

| Environmental Impact | Moderate (use of stoichiometric reagents and solvents) | Lower (potential for solvent recycling and reduced waste) | Low (biocatalysts are environmentally benign) |

Advanced Spectroscopic and Chromatographic Methodologies for the Structural Elucidation of 1 4 Fluorophenyl Butane 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-fluorophenyl)butane-1,4-diol, a suite of NMR experiments, from simple one-dimensional to complex two-dimensional techniques, provides a comprehensive picture of its atomic arrangement.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. science.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY would show correlations between the methine proton at C1 and the adjacent methylene (B1212753) protons at C2, and between the methylene protons at C2, C3, and C4. This allows for the sequential assignment of the protons along the butane (B89635) chain. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton and carbon atoms. youtube.com This is instrumental in assigning the carbon signals based on the already determined proton assignments. For instance, the proton signal of the C1 methine would show a cross-peak with the C1 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. princeton.edu This is vital for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the aromatic protons to the C1 carbon and from the C1 proton to the aromatic carbons, confirming the attachment of the fluorophenyl group to the butane-1,4-diol chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. researchgate.net For example, NOESY could reveal spatial proximities between the C1 proton and protons on the fluorophenyl ring, as well as between protons along the flexible butane chain, offering clues about its preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 | ~4.8 (dd) | ~75 | H-2 | C-2, C-1', C-2', C-6' |

| 2 | ~1.7-1.9 (m) | ~35 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | ~1.6-1.8 (m) | ~28 | H-2, H-4 | C-2, C-4, C-1 |

| 4 | ~3.7 (t) | ~62 | H-3 | C-3, C-2 |

| 1' | - | ~140 (d) | - | - |

| 2', 6' | ~7.3 (dd) | ~128 (d) | H-3', H-5' | C-4', C-1, C-1' |

| 3', 5' | ~7.1 (t) | ~115 (d) | H-2', H-6' | C-1', C-4' |

| 4' | - | ~162 (d, ¹JCF) | - | - |

Note: Chemical shifts are estimations based on analogous compounds. Coupling patterns are denoted as (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets, (m) multiplet. ¹JCF refers to the one-bond coupling between carbon and fluorine.

Solid-State NMR Applications in Conformational Analysis and Polymorphism

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation and packing of molecules in a crystalline lattice. mollicalab.fr This is particularly relevant for studying polymorphism, where the same compound can exist in different crystalline forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. mdpi.com By analyzing the chemical shifts and through-space dipolar couplings in the solid state, it is possible to determine torsion angles and intermolecular interactions, offering a detailed picture of the conformational preferences of this compound in its crystalline form.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the molecular formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₃FO₂), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 185.0972 | Hypothetical Data |

| [M+Na]⁺ | 207.0791 | Hypothetical Data |

| [M-H]⁻ | 183.0823 | Hypothetical Data |

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). dokumen.pub The fragmentation pattern provides valuable information about the structure of the precursor ion. For this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation through the loss of water molecules from the diol functionality and cleavage of the butane chain. The fragmentation of the fluorophenyl group could also be observed. Analyzing these fragmentation pathways helps to piece together the molecular structure.

Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₃FO₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |

| 185.1 | 167.1 | H₂O | Loss of one hydroxyl group |

| 185.1 | 149.1 | 2 x H₂O | Loss of both hydroxyl groups |

| 185.1 | 123.1 | C₄H₈O₂ | Cleavage of the butane-1,4-diol chain |

| 185.1 | 95.0 | C₄H₁₀O₂ | Fluorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations would be observed in the 1050-1200 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is expected to give a strong absorption band around 1100-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman, the aromatic C=C stretching vibrations of the fluorophenyl ring would show strong signals in the 1580-1620 cm⁻¹ region. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2970 | Strong |

| C=C (aromatic) | Stretching | ~1600, ~1500 | Strong |

| C-O | Stretching | 1050-1200 | Weak |

| C-F | Stretching | 1100-1250 | Moderate |

By integrating the data from these powerful analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its chemical and physical behavior.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, this technique is uniquely capable of unambiguously establishing its absolute stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). chem-soc.si When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. By carefully measuring the intensity differences between these Friedel pairs, the absolute arrangement of atoms in space can be determined. chem-soc.si The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned enantiomer; a value close to zero for a given structure confirms the correct absolute configuration has been determined. chem-soc.si

While specific crystallographic data for this compound is not widely published, data from analogous structures, such as (1S)-1-phenylbutane-1,4-diol, demonstrates the utility of this method. The analysis provides not only the absolute configuration at the chiral center (C1) but also detailed information on the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are crucial for understanding the compound's physical properties.

Table 1: Representative Crystallographic Data for a Diol Analog This table illustrates typical data obtained from an X-ray crystallography experiment for a chiral diol.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁ | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 5.8 Å, b = 15.2 Å, c = 6.1 Å, β = 108.5° | The dimensions of the fundamental repeating unit of the crystal. |

| Wavelength | 0.71073 Å (Mo Kα) | The wavelength of the X-ray radiation used for the experiment. |

| Final R-indices | R1 = 0.035, wR2 = 0.082 | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(4) | A parameter used to verify the absolute configuration of the chiral molecule. chem-soc.si |

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic methods are vital for assessing its chemical purity, separating it from related impurities, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Method development for this compound would typically involve:

Column Selection: A C18 or C8 stationary phase is generally suitable for separating moderately polar compounds. The choice depends on the desired retention and selectivity.

Mobile Phase Composition: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is used as the mobile phase. csfarmacie.cz A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable time. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape for acidic or basic analytes. sielc.com

Detection: Due to the presence of the fluorophenyl group, Ultraviolet (UV) detection is a suitable choice. The wavelength of maximum absorbance for the 4-fluorophenyl chromophore would be selected to ensure high sensitivity. For impurity profiling where standards are not available, a mass spectrometer (MS) detector provides invaluable structural information.

A well-developed HPLC method can effectively separate this compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for a wide range of polarities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of silanol (B1196071) groups and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. nih.gov Due to the two hydroxyl groups, this compound has a relatively high boiling point and is polar, making it unsuitable for direct GC analysis. The hydroxyl groups can cause peak tailing and potential degradation in the hot injector and column.

Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability. Common derivatization strategies for hydroxyl groups include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH groups into -OSi(CH₃)₃ groups.

Acylation: Reaction with anhydrides (e.g., acetic anhydride) or acyl halides to form ester derivatives.

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5). A Flame Ionization Detector (FID) is generally used for quantification due to its robustness and wide linear range. nih.govresearchgate.net

Table 3: GC Considerations for Derivatized this compound

| Consideration | Approach | Details |

| Derivatization Agent | BSTFA with 1% TMCS | A powerful silylating agent that converts polar -OH groups to non-polar trimethylsilyl (B98337) ethers, increasing volatility. |

| Reaction Conditions | Heat at 60-80°C for 30-60 min | Ensures complete derivatization of both hydroxyl groups. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Polysiloxane | A standard, versatile column providing good separation of a wide range of derivatized compounds. |

| Injector Temperature | 250°C | Must be high enough to ensure rapid vaporization without causing degradation of the derivative. |

| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity and a linear response for quantitative analysis of carbon-containing compounds. researchgate.net |

Since this compound is a chiral compound, possessing a stereocenter at the C1 position, it exists as a pair of enantiomers. Because enantiomers can have different biological activities, it is often crucial to separate and quantify them. csfarmacie.cz Chiral chromatography is the most effective method for this purpose. csfarmacie.czgcms.cz

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral separations can be performed using either HPLC or GC.

Chiral HPLC: This is the most common approach. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly versatile and effective for separating a broad range of chiral compounds, including alcohols. rsc.org The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). csfarmacie.cz

Chiral GC: For GC analysis, cyclodextrin-based CSPs are widely used. gcms.cz These are capable of separating the enantiomers of volatile chiral compounds. As with standard GC, the diol must first be derivatized to ensure it is volatile enough for the analysis.

The development of a successful chiral separation allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample, which is a critical quality attribute for a single-enantiomer product.

Table 4: Typical Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) | Polysaccharide-based CSPs are known for their broad applicability in separating enantiomers, including chiral alcohols. rsc.org |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Normal-phase conditions are typically used with polysaccharide CSPs to achieve enantioselectivity. csfarmacie.cz |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Temperature | 25°C | Temperature can affect chiral recognition; it is usually controlled to ensure reproducibility. |

| Detector | UV at 254 nm | Provides sensitive detection of the fluorophenyl moiety. |

Theoretical and Computational Studies of 1 4 Fluorophenyl Butane 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-(4-Fluorophenyl)butane-1,4-diol. These calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF), solve the Schrödinger equation to determine the molecule's electronic wavefunction. github.ionorthwestern.edu From this, a wealth of information about the molecule's properties can be derived, including the distribution of electrons and the energies and shapes of its molecular orbitals.

The electronic structure is heavily influenced by the presence of the electronegative fluorine atom and the hydroxyl groups. The fluorine atom on the phenyl ring creates a dipole moment and influences the electron density across the aromatic system. The hydroxyl groups are sites of high electron density and are capable of acting as both hydrogen bond donors and acceptors.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms of the hydroxyl groups, while the LUMO may be distributed over the aromatic ring.

Table 1: Illustrative Quantum Chemical Data for this compound

| Parameter | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butane-1,4-diol chain allows the molecule to adopt numerous conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. These studies are crucial as the conformation of a molecule can significantly impact its physical properties and biological activity.

For this compound, the key dihedral angles are around the C-C bonds of the butane (B89635) chain. The rotation around these bonds can lead to various staggered and eclipsed conformations. The presence of the two hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can stabilize certain conformers. For instance, a hydrogen bond could form between the hydroxyl group at position 1 and the oxygen of the hydroxyl group at position 4, leading to a pseudo-cyclic conformation. Similar studies on butane-1,4-diol have shown the importance of such intramolecular hydrogen bonding in determining the conformational preferences. nih.gov

The energy landscape of this compound would show multiple local minima corresponding to different stable conformers. The global minimum would represent the most stable conformation. The energy barriers between these minima determine the ease of interconversion between conformers.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.gov These simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent, and for exploring its dynamic behavior.

When solvated in water, the hydroxyl groups of this compound will form hydrogen bonds with the surrounding water molecules. MD simulations can reveal the structure and dynamics of the solvation shell around the molecule. The simulations can also show how the presence of the solvent affects the conformational preferences of the molecule. For example, in a polar solvent like water, conformations that expose the hydrophilic hydroxyl groups to the solvent may be favored.

The dynamic behavior of the molecule, such as the flexibility of the butane chain and the rotation of the phenyl group, can also be studied. MD simulations can provide information on the timescales of these motions and how they are influenced by the solvent.

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. The electronic structure calculations mentioned earlier provide a starting point for this, as the HOMO and LUMO can indicate likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps show the electrostatic potential on the surface of the molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). mdpi.com For this compound, the MEP map would likely show negative potential around the oxygen atoms and the fluorine atom, and positive potential around the hydroxyl hydrogens. These maps can help predict where the molecule is likely to interact with other charged or polar species.

Furthermore, computational methods can be used to model the entire course of a chemical reaction. By calculating the energies of reactants, transition states, and products, the reaction pathway with the lowest energy barrier can be identified. This allows for the detailed investigation of reaction mechanisms, such as the dehydration of the diol to form tetrahydrofuran (B95107) derivatives. atamanchemicals.com

Development of Predictive Models for Analogues Based on this compound Scaffolding

The structural scaffold of this compound can be used as a basis for designing new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties.

By synthesizing and testing a series of analogues of this compound with variations in the substituents on the phenyl ring or modifications to the butane chain, a QSAR model could be developed. This model could then be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds. Computational descriptors used in such models could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Density Functional Theory (DFT) Applications for Spectroscopic Data Interpretation

Density Functional Theory (DFT) is a powerful method for calculating the spectroscopic properties of molecules. mdpi.com These calculations can be used to interpret experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies of this compound, a theoretical IR and Raman spectrum can be generated. Comparing this theoretical spectrum to the experimental spectrum can help in the assignment of the observed spectral bands to specific vibrational modes of the molecule. als-journal.com

Similarly, DFT can be used to calculate the NMR chemical shifts of the different atoms in the molecule. These calculated shifts can be compared to the experimental NMR spectrum to aid in its interpretation and to confirm the structure of the molecule. The accuracy of these calculations is often high enough to distinguish between different isomers or conformers.

Table 2: Illustrative DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3450 | 3400 | Hydroxyl group stretching |

| C-H stretch (aromatic) | 3050 | 3045 | Phenyl ring C-H stretching |

| C-H stretch (aliphatic) | 2950 | 2940 | Butane chain C-H stretching |

| C-F stretch | 1220 | 1215 | Carbon-fluorine stretching |

| C-O stretch | 1050 | 1045 | Carbon-oxygen stretching |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations and compared with experimental data.

Chemical Reactivity and Derivatization of 1 4 Fluorophenyl Butane 1,4 Diol

Oxidation and Reduction Reactions of the Diol Moiety

The diol functionality of 1-(4-fluorophenyl)butane-1,4-diol can undergo both oxidation and reduction reactions, targeting the primary and secondary hydroxyl groups.

Selective oxidation of the secondary alcohol can yield the corresponding ketone, 4-hydroxy-1-(4-fluorophenyl)butan-1-one. Conversely, oxidation of the primary alcohol would lead to an aldehyde, which may be further oxidized to a carboxylic acid. The selective oxidation of either hydroxyl group can be challenging and often requires specific reagents and reaction conditions. For instance, the oxidation of (S)-1-(4-fluorophenyl)butane-1,4-diol can be a step in multi-step syntheses. doi.org

Complete oxidation of both hydroxyl groups would result in the formation of 1-(4-fluorophenyl)butane-1,4-dione. This dione (B5365651) can then be a precursor for other molecules. For example, it can be used in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

Reduction reactions are also a key feature of this diol's chemistry. While the diol itself is already a reduced form, the corresponding ketone, 4-chloro-1-(4-fluorophenyl)butane-1-one, can be reduced to the diol. rsc.org This transformation is relevant in the synthesis of various pharmaceutical compounds. rsc.org Asymmetric reduction of the corresponding 1,4-diketone can also be employed to produce chiral diols.

Esterification and Etherification of Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound are amenable to esterification and etherification reactions. These reactions are fundamental in modifying the molecule's properties and for its incorporation into larger structures.

Esterification can be carried out with various carboxylic acids or their derivatives. For example, esterification with acrylic acid can be performed in a two-step, reversible reaction. researchgate.net The resulting esters can have applications in polymer chemistry. Similarly, esterification with fatty acids can produce long-chain esters. ysu.am

Etherification reactions can also be performed on the hydroxyl groups. For instance, the diol can be reacted with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are valuable monomers for epoxy resins. researchgate.net

Reactions Involving the Phenyl Ring and Fluorine Substituent

The 4-fluorophenyl group in this compound influences the reactivity of the aromatic ring. The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho to the fluorine atom (positions 2 and 6) or para to the fluorine atom (position 4, which is already substituted). However, the electron-withdrawing nature of the fluorine atom makes the ring less reactive towards electrophiles compared to unsubstituted benzene.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in the provided search results, the principles of fluorine chemistry suggest that such reactions are feasible. acs.org The fluorine substituent itself can also participate in certain reactions, although this is less common.

Formation of Cyclic Derivatives and Heterocycles via Intramolecular Cyclization

The 1,4-diol structure of this compound makes it a prime candidate for intramolecular cyclization reactions to form five-membered rings. Under acidic conditions, 1,4-butanediol (B3395766) readily cyclizes to form tetrahydrofuran (B95107) (THF). chemcess.comwikipedia.org It is highly probable that this compound would undergo a similar reaction to yield 2-(4-fluorophenyl)tetrahydrofuran.

Furthermore, this diol can be a precursor for the synthesis of N-substituted pyrrolidines. The reaction of 1,4-butanediol with anilines, catalyzed by iron compounds, can produce N-arylpyrrolidines. arkat-usa.org A similar reaction with this compound would be expected to yield N-aryl-2-(4-fluorophenyl)pyrrolidines. A ruthenium-catalyzed reaction has been used to synthesize meso-1-(4-fluorophenyl)pyrrolidine-3,4-diol. researchgate.net

Polymerization Potential of this compound as a Monomer

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. 1,4-Butanediol is a widely used monomer in the production of poly(butylene terephthalate) (PBT) and polyurethanes. chemcess.comwikipedia.org

Given its structural similarity to 1,4-butanediol, this compound has the potential to be used as a monomer in polymerization reactions. The presence of the fluorophenyl group would be expected to impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered optical properties. Enzymatic polymerization is another avenue for creating polyesters from diols like 1,4-butanediol. rug.nl

Investigation of Reaction Mechanisms and Kinetics of Transformations

The study of reaction mechanisms and kinetics provides a deeper understanding of the chemical transformations involving this compound. For instance, the kinetics of the esterification of 1,4-butanediol with acrylic acid have been studied, revealing a two-step consecutive, reversible reaction. researchgate.net

The kinetics of the crosslinking of collagen with 1,4-butanediol diglycidyl ether have also been investigated, providing insights into the reaction order and the influence of pH. nih.gov These types of studies are crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies often employ computational methods to support proposed pathways. researchgate.net

Stereoselective Transformations and Control

The secondary alcohol in this compound is a chiral center, meaning the molecule can exist as two enantiomers. Stereoselective transformations aim to produce a single enantiomer or diastereomer of a product.

Asymmetric reduction of the corresponding 1,4-diketone using chiral catalysts is a common method to obtain enantiomerically enriched diols. The stereochemistry of the starting material can also influence the outcome of subsequent reactions. For example, the enantiomeric ratio of (S)-1-(4-fluorophenyl)butane-1,4-diol can be determined using chiral high-performance liquid chromatography (HPLC). diva-portal.org The development of stereoselective methods is a significant area of research in organic synthesis. ualberta.ca

Preclinical Investigations into this compound Remain Undisclosed in Publicly Available Research

Despite significant interest in the biological activities of novel chemical entities, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of preclinical research data for the compound this compound. While this compound is available commercially from chemical suppliers for research purposes, detailed investigations into its biological modulatory potential, as would be expected for a compound of interest, have not been published.

The specific molecular interactions and cellular effects of this compound are yet to be characterized in peer-reviewed literature. Consequently, information regarding its target identification, receptor binding affinity, and enzyme inhibition capabilities is not available. Furthermore, there are no public records of proteomic or metabolomic studies aimed at elucidating the pathways affected by this compound.

Similarly, in vitro studies detailing the compound's influence on cellular and subcellular functions are absent from the scientific record. This includes investigations into its effects on cellular signaling pathways, gene expression, interactions with specific organelles, or its subcellular localization. Mechanistic studies focusing on cell viability and proliferation have also not been reported for this compound.

While some commercial suppliers have anecdotally associated this compound with the inhibition of Interleukin-1 Receptor-Associated Kinase 1/4 (IRAK1/4), these claims are not substantiated by any accessible scientific research or data. Without published evidence, such associations remain speculative.

Preclinical Investigations into the Biological Modulatory Potential of 1 4 Fluorophenyl Butane 1,4 Diol

Mechanistic Pharmacodynamic Profiling in Preclinical In Vivo Models (Excluding Clinical Outcomes)

While direct and extensive research on the pharmacodynamic profile of 1-(4-Fluorophenyl)butane-1,4-diol is limited, insights can be drawn from the metabolic pathways of its parent compound, 1,4-butanediol (B3395766), and related fluorinated molecules.

Specific studies detailing the biodistribution and metabolite identification of this compound in animal models are not extensively available in the public domain. However, the metabolic fate can be inferred from related structures. The parent compound, 1,4-butanediol, is known to be rapidly absorbed and metabolized in animals and humans. nih.gov Its primary metabolic pathway involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to form γ-hydroxybutyric acid (GHB), a known psychoactive substance. nih.govwikipedia.org

For substituted analogues, metabolic processes often involve modification of the parent scaffold. For instance, studies on a more complex neuroleptic agent containing a 1-(4'-fluorophenyl)butan-1-one moiety showed that its metabolism in rats involved the reduction of the keto group to a secondary alcohol. nih.gov This suggests that the diol structure of this compound is a plausible metabolite of its corresponding ketone precursor.

Given these precedents, potential metabolic pathways for this compound in animal models could include:

Dehydrogenation: Oxidation of the primary alcohol at the C4 position to form the corresponding aldehyde, which could then be further oxidized to a carboxylic acid or cyclize to form a lactone, γ-(4-fluorophenyl)-γ-butyrolactone.

Oxidation of the secondary alcohol: The alcohol at the C1 position could also undergo oxidation to a ketone, forming 4-hydroxy-1-(4-fluorophenyl)butan-1-one.

Conjugation: The hydroxyl groups could undergo glucuronidation or sulfation, common metabolic pathways for alcohols to increase water solubility and facilitate excretion.

The fluorine atom on the phenyl ring is generally stable but can influence metabolic rates and pathways by altering the electronic properties of the molecule.

Table 1: Potential Metabolic Pathways and Metabolites

| Metabolic Pathway | Potential Metabolite | Basis for Inference |

|---|---|---|

| Dehydrogenation/Oxidation | γ-(4-fluorophenyl)-γ-butyrolactone | Inferred from the metabolism of 1,4-butanediol to γ-butyrolactone (GBL). wikipedia.orgatamanchemicals.com |

| Oxidation | 4-hydroxy-1-(4-fluorophenyl)butan-1-one | Reverse of the reduction pathway observed for related ketones. nih.gov |

Direct preclinical studies on how this compound modulates biological systems at a molecular or cellular level are not prominently documented. The biological activity of its parent compound, 1,4-butanediol, is primarily attributed to its conversion to GHB, which acts as a modulator of neurotransmitter systems, including the dopaminergic and GABAergic systems, by acting on GHB and GABAB receptors. wikipedia.org

The introduction of a 4-fluorophenyl group is a common medicinal chemistry strategy used to enhance metabolic stability, improve membrane permeability, and increase interaction with biological targets. The fluorine atom's high electronegativity can alter the molecule's binding affinity to enzymes and receptors. For example, fluorinated analogues of other compounds have shown altered activity at targets like monoamine transporters. uno.edu Therefore, it is hypothesized that the 4-fluorophenyl substituent on the butane-1,4-diol scaffold could modulate the parent molecule's interaction with its biological targets, potentially altering its effect on cellular signaling pathways. However, without specific studies, this remains a theoretical consideration.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies for this compound are not detailed in the literature, principles can be applied from research on analogous structures.

The synthesis of derivatives of this compound would likely involve modifications at several key positions to explore the SAR. A common synthetic route to related diols, such as 1,1-bis(4-fluorophenyl)butane-1,4-diol, involves the reaction of γ-butyrolactone with an excess of a Grignard reagent, in this case, 4-fluorophenyl magnesium bromide. researchgate.net This approach could be adapted to synthesize the target compound and its derivatives.

Key diversification points for SAR studies would include:

Phenyl Ring Substitution: Replacing the fluorine atom with other halogens (Cl, Br) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups to probe the effect of electronics and sterics on activity.

Butane (B89635) Chain Modification: Altering the length of the carbon chain (e.g., creating propane-1,3-diol or pentane-1,5-diol analogues) to assess the impact of the distance between the phenyl ring and the terminal hydroxyl group.

Hydroxyl Group Modification: Esterification or etherification of one or both hydroxyl groups to explore the importance of these functional groups for biological activity and to create potential prodrugs.

Table 2: Proposed Analogues for SAR Studies

| Modification Site | Example Derivative | Rationale |

|---|---|---|

| Phenyl Ring | 1-(4-Chlorophenyl)butane-1,4-diol | Evaluate the effect of a different halogen substituent. |

| Phenyl Ring | 1-(4-Methoxyphenyl)butane-1,4-diol | Assess the impact of an electron-donating group. |

| Butane Chain | 1-(4-Fluorophenyl)propane-1,3-diol | Study the effect of chain length on target interaction. |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a compound's chemical structure with its biological activity. nih.govopen.ac.uk For a molecule like this compound, QSAR models could be developed to predict its potential interactions with biological targets.

Key molecular descriptors that would be relevant for such a model include:

Lipophilicity (logP): The 4-fluorophenyl group enhances lipophilicity compared to a non-substituted phenyl ring, which can influence membrane permeability and binding to hydrophobic pockets in proteins.

Electronic Parameters: The electronegativity of the fluorine atom affects the electron distribution across the aromatic ring, influencing hydrogen bonding and electrostatic interactions.

Steric Descriptors: The size and shape of the molecule are critical for its fit within a receptor or enzyme active site.

While general QSAR methodologies are well-established, specific models developed for this compound and its close analogues are not currently reported in the literature. nih.govumweltbundesamt.de The development of such models would require a dataset of synthesized analogues and their corresponding biological activity data.

The carbon atom at position 1 of this compound is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-1-(4-Fluorophenyl)butane-1,4-diol and (S)-1-(4-Fluorophenyl)butane-1,4-diol. It is a well-established principle in pharmacology that stereoisomers can exhibit different biological activities, potencies, and metabolic profiles. This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with the distinct three-dimensional shapes of each enantiomer.

For example, studies on platinum complexes containing chiral 1,2-diamino-1-(4-fluorophenyl)alkane ligands have demonstrated that different stereoisomers possess significantly different cytotoxic activities. researchgate.netresearchgate.net Similarly, the metabolism of butane-2,3-diol in microorganisms is stereospecific, with different enzymes responsible for the dehydrogenation of different stereoisomers. frontiersin.org

Applying this principle, it is highly probable that the (R) and (S) enantiomers of this compound would display distinct pharmacodynamic properties. A full preclinical evaluation would necessitate the separation of these enantiomers and independent testing to characterize their individual biological effects. However, at present, no studies comparing the activities of the individual stereoisomers of this compound have been found.

Development and Validation of Advanced Analytical Methodologies for 1 4 Fluorophenyl Butane 1,4 Diol

Quantitative Analysis in Complex Biological and Environmental Matrices

The detection and quantification of 1-(4-Fluorophenyl)butane-1,4-diol in matrices such as blood, plasma, urine, and wastewater present significant analytical challenges due to the presence of interfering substances. To overcome these challenges, highly selective and sensitive techniques are required.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of non-volatile organic compounds in complex mixtures, offering high selectivity and sensitivity. nih.govoaepublish.com

Chromatographic Separation: The separation of this compound is typically achieved using reverse-phase chromatography. An Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm particle size) is often effective. oaepublish.com The mobile phase generally consists of a gradient mixture of an organic solvent, such as methanol or acetonitrile (B52724), and water containing a modifier like acetic acid or ammonia to improve peak shape and ionization efficiency. oaepublish.comnih.gov

Mass Spectrometry Detection: Optimization of MS/MS parameters is critical for achieving the desired sensitivity and specificity. This is accomplished by infusing a standard solution of the analyte directly into the mass spectrometer. oaepublish.com For this compound, electrospray ionization (ESI) in positive mode is typically employed. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and one or more of its characteristic product ions generated through collision-induced dissociation. The transition from the most intense product ion is used for quantification, while a second transition serves for confirmation. oaepublish.com

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound This interactive table provides hypothetical yet typical parameters for an LC-MS/MS method.

| Parameter | Value | Purpose |

|---|---|---|

| Precursor Ion (m/z) | 185.1 | Represents the protonated molecule [M+H]⁺ |

| Product Ion 1 (m/z) | 167.1 | Quantifier ion, resulting from loss of H₂O |

| Product Ion 2 (m/z) | 109.1 | Qualifier ion, corresponding to the fluorophenyl group |

| Collision Energy (eV) | 15 | Energy to induce fragmentation of the precursor ion |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the two hydroxyl groups, this compound has a relatively low volatility and high polarity, making direct GC analysis challenging. Therefore, a derivatization step is necessary to convert the diol into a more volatile and thermally stable form.

Derivatization: Silylation is a common derivatization technique where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting TMS-ether is significantly more volatile and exhibits better chromatographic behavior.

Chromatographic Conditions: A capillary column, such as a DB-1 or equivalent non-polar phase (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating the derivatized analyte. researchgate.net The analysis is performed with a temperature program to ensure adequate separation from matrix components and good peak shape.

Table 2: Example GC-MS Temperature Program This interactive table outlines a typical temperature gradient for the analysis of a derivatized diol.

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

|---|---|---|---|

| Initial | 100 | 2 | - |

| Ramp 1 | 250 | 5 | 15 |

The mass spectrometer is typically operated in electron ionization (EI) mode, and detection can be performed in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Capillary electrophoresis (CE) offers an alternative separation technique characterized by high efficiency and minimal sample consumption. wikipedia.org In CE, analytes are separated based on their electrophoretic mobility in an electric field. libretexts.orgyoutube.com

Since this compound is a neutral molecule, it will not migrate in an electric field on its own. Therefore, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate approach. In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation.

Separation is carried out in a fused-silica capillary. The background electrolyte would consist of a buffer (e.g., phosphate or borate) containing the micellar phase. Detection is commonly performed using a UV detector, as the fluorophenyl group possesses a chromophore. wikipedia.org For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). researchgate.net

Sample Preparation Strategies for Enhanced Detection and Extraction

Proper sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the analyte from the matrix, concentrate it, and remove interferences. scispace.com

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating analytes from liquid samples. scispace.com For this compound, a reversed-phase sorbent like C18 is suitable. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent.

Table 3: General Solid-Phase Extraction (SPE) Protocol This interactive table describes a typical SPE workflow for extracting the target analyte from an aqueous sample.

| Step | Solvent/Solution | Purpose |

|---|---|---|

| Conditioning | Methanol, followed by Water | To activate the sorbent and ensure proper interaction |

| Sample Loading | Aqueous sample (pH adjusted if necessary) | To retain the analyte on the sorbent |

| Washing | Water or a weak organic/water mix | To remove polar, interfering compounds |

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions an analyte between two immiscible liquid phases. For extracting this compound from aqueous samples, an organic solvent such as ethyl acetate or dichloromethane could be used. swgdrug.org While effective, LLE can be labor-intensive and may lead to the formation of emulsions. scispace.com

Method Validation Parameters: Linearity, Accuracy, Precision, Selectivity, Limits of Detection/Quantification

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. tbzmed.ac.ir Key validation parameters are defined by international guidelines. dcvmn.org

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) of >0.99 is typically desired.

Accuracy: The closeness of the test results to the true value. It is determined by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.